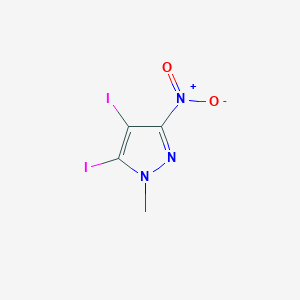
4,5-diiodo-1-methyl-3-nitro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of two iodine atoms, a methyl group, and a nitro group attached to the pyrazole ring, making it a unique and interesting molecule for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole typically involves the iodination of 1-methyl-3-nitro-1H-pyrazole. A common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an acidic medium. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.
化学反应分析
Types of Reactions
4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products Formed
Substitution: Formation of azido or thio-substituted derivatives.
Reduction: Conversion to 4,5-diiodo-1-methyl-3-amino-1H-pyrazole.
Oxidation: Formation of 4,5-diiodo-1-carboxy-3-nitro-1H-pyrazole.
科学研究应用
4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 4,5-diiodo-1-methyl-3-nitro-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can facilitate halogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-Iodo-1-methyl-3-nitro-1H-pyrazole
- 4,5-Dibromo-1-methyl-3-nitro-1H-pyrazole
- 4,5-Dichloro-1-methyl-3-nitro-1H-pyrazole
Uniqueness
4,5-Diiodo-1-methyl-3-nitro-1H-pyrazole is unique due to the presence of two iodine atoms, which can significantly influence its reactivity and biological activity compared to its brominated or chlorinated analogs. The larger atomic radius and higher polarizability of iodine atoms can enhance halogen bonding interactions, potentially leading to stronger and more specific binding to biological targets.
属性
分子式 |
C4H3I2N3O2 |
|---|---|
分子量 |
378.89 g/mol |
IUPAC 名称 |
4,5-diiodo-1-methyl-3-nitropyrazole |
InChI |
InChI=1S/C4H3I2N3O2/c1-8-3(6)2(5)4(7-8)9(10)11/h1H3 |
InChI 键 |
BYVDNGFRQLKNMV-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(C(=N1)[N+](=O)[O-])I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11625031.png)
![6-Amino-4-(4-chlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11625044.png)
![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625049.png)
![((5E)-5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B11625056.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11625063.png)
![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11625070.png)
![(4E)-5-(2-chlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B11625074.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(furan-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625078.png)
![N-(3-acetylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11625088.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11625090.png)
![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11625093.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11625094.png)
![Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11625095.png)
![5-(4-chlorobenzoyl)-6-[5-(4-fluorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11625097.png)
